7-fluoro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
The compound is a derivative of 1,2,4-triazole and benzothiazole . These types of compounds are often synthesized for their potential biological activities . They are part of a larger class of compounds known as heterocycles, which contain a ring made up of at least two different elements .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a triazole ring fused with a benzothiazole ring . The presence of a nitro group and a thioether group suggests that the compound may have interesting electronic properties, but without specific data, it’s hard to say more.Scientific Research Applications
Antifungal Applications
This compound has been synthesized as a part of a novel series of fluorinated 1,2,4-triazolo [3,4-b]benzothiazoles, which have shown potent antifungal properties . The in vitro antifungal assay against various phytopathogenic fungi revealed that a 2- or 3-chlorinated aryl group at the 3-position of the fused system yielded outstanding results of fungitoxicity .
Bioconjugation and Biomolecule Immobilization
The compound has been used in the field of surface engineering for the immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers . This is particularly useful in the development of rapid diagnostics .
Antimicrobial Applications
The compound has been reported to have antimicrobial properties . This makes it a potential candidate for the development of new antimicrobial drugs .
Anticancer Applications
The compound has been reported to have anticancer properties . This suggests its potential use in the development of new anticancer drugs .
Antitubercular Applications
The compound has been reported to have antitubercular properties . This suggests its potential use in the development of new antitubercular drugs .
Anti-inflammatory Applications
The compound has been reported to have anti-inflammatory properties . This suggests its potential use in the development of new anti-inflammatory drugs .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-benzothiadiazine 1,1-dioxides, are known to target atp-sensitive potassium channels and enzymes such as xanthine oxidase, hcv ns5b polymerase, and aldose reductase .
Mode of Action
Related compounds are known to inhibit insulin release as a result of their activity on atp-sensitive potassium channels .
Biochemical Pathways
Similar compounds are known to inhibit certain enzymes, potentially affecting the associated biochemical pathways .
Result of Action
Similar compounds have been shown to inhibit the growth of some renal and non-small cell lung cancer cell lines .
properties
IUPAC Name |
7-fluoro-3-[(4-nitrophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O4S2/c15-10-3-6-12-13(7-10)24(21,22)17-14(16-12)23-8-9-1-4-11(5-2-9)18(19)20/h1-7H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORNBOYJGXZEPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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